
2-(1H-Indazol-5-ylamino)-nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indazol-5-ylamino)-nicotinic acid is a heterocyclic compound that features both an indazole and a nicotinic acid moiety. Indazole-containing compounds are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The nicotinic acid component is a form of vitamin B3, which is essential for human health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indazol-5-ylamino)-nicotinic acid typically involves the formation of the indazole ring followed by its attachment to the nicotinic acid moiety. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . Another approach involves the Cu(OAc)2-catalyzed formation of the N-N bond in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indazol-5-ylamino)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions.
Reduction: The nitro group in the nicotinic acid moiety can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring may yield indazole-3-carboxylic acid, while reduction of the nitro group in the nicotinic acid moiety would produce 2-(1H-Indazol-5-ylamino)-nicotinamide.
Scientific Research Applications
2-(1H-Indazol-5-ylamino)-nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action for 2-(1H-Indazol-5-ylamino)-nicotinic acid involves its interaction with specific molecular targets. The indazole moiety can act as a ligand for various enzymes and receptors, modulating their activity. The nicotinic acid component may contribute to its biological activity by interacting with nicotinic acid receptors, which are involved in lipid metabolism and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Known for its anti-inflammatory and anticancer properties.
2H-Indazole: Similar to 1H-indazole but with different reactivity and biological activity.
Nicotinic Acid: Essential for human health, involved in lipid metabolism.
Uniqueness
2-(1H-Indazol-5-ylamino)-nicotinic acid is unique due to its combination of an indazole ring and a nicotinic acid moiety. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C13H10N4O2 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-(1H-indazol-5-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10N4O2/c18-13(19)10-2-1-5-14-12(10)16-9-3-4-11-8(6-9)7-15-17-11/h1-7H,(H,14,16)(H,15,17)(H,18,19) |
InChI Key |
QSZNJCYRWPJLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC3=C(C=C2)NN=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


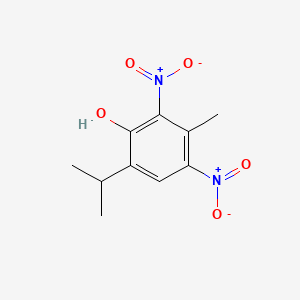

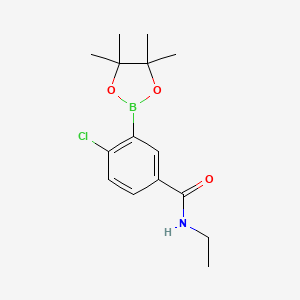
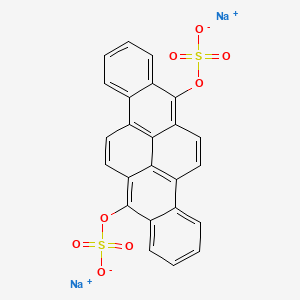
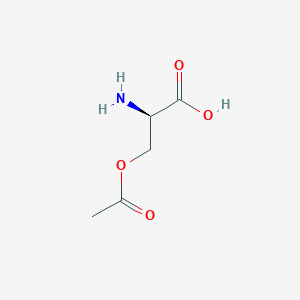
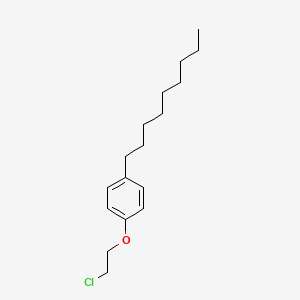

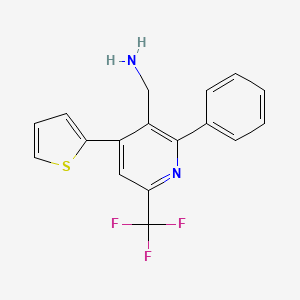
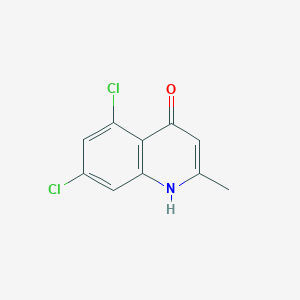
![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
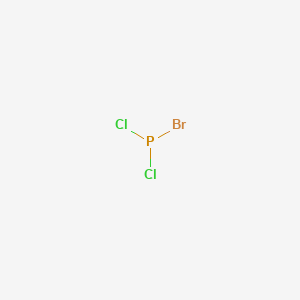
![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)
![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
